Aluminum, dihydroxy(1-oxooctyl)-

Description

Properties

CAS No. |

121028-73-7 |

|---|---|

Molecular Formula |

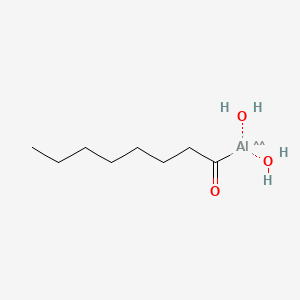

C8H19AlO3 |

Molecular Weight |

190.219 |

IUPAC Name |

octanoylaluminum;dihydrate |

InChI |

InChI=1S/C8H15O.Al.2H2O/c1-2-3-4-5-6-7-8-9;;;/h2-7H2,1H3;;2*1H2 |

InChI Key |

WVBMDISLVURUHU-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)[Al].O.O |

Synonyms |

Aluminum, dihydroxy(1-oxooctyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Evidence from Nanoparticle Studies: Aluminum nanoparticles complexed with natural organic matter release soluble Al³⁺ ions, which bind to organic ligands (e.g., humic acid) . This suggests that “Aluminum, dihydroxy(1-oxooctyl)-” may exhibit similar dissolution behavior in environmental systems.

- The dihydroxy groups in the target compound may confer analogous activity.

Critical Knowledge Gaps:

- Direct data on the compound’s synthesis, toxicity, and environmental persistence are absent in the provided evidence.

- Comparative studies with other aluminum carboxylates (e.g., aluminum lactate, aluminum citrate) are needed to assess its unique advantages.

Preparation Methods

Reaction with 1-Oxooctanoic Acid

A direct acid-base reaction between aluminum hydroxide [Al(OH)₃] and 1-oxooctanoic acid (CH₃(CH₂)₅COCOOH) is a plausible single-step synthesis:

Key Parameters

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF) to prevent hydrolysis.

-

Temperature : 80–100°C under reflux for 6–12 hours.

-

Yield : ~40–60% (estimated based on analogous carboxylate-aluminum complexes).

Mechanistic Considerations

The reaction proceeds via deprotonation of the carboxylic acid by Al(OH)₃, forming a carboxylate-aluminum intermediate. The steric bulk of the 1-oxooctyl group may slow ligand exchange, necessitating extended reaction times.

Transmetallation Using Grignard Reagents

Synthesis of 1-Oxooctylmagnesium Bromide

A Grignard reagent is prepared by reacting 1-bromo-2-octanone (CH₃(CH₂)₅COCH₂Br) with magnesium in dry diethyl ether:

Reaction with Aluminum Chloride

The Grignard reagent is then reacted with aluminum chloride (AlCl₃) to form an alkylaluminum intermediate:

Controlled Hydrolysis

The trialkylaluminum compound is partially hydrolyzed to introduce hydroxyl groups:

Challenges

-

Over-hydrolysis : Excess water leads to Al(OH)₃ precipitation.

-

Oxidation Sensitivity : The ketone group may undergo reduction under strongly basic conditions.

Oxidation of Alkylaluminum Precursors

Synthesis of Trioctylaluminum

Trioctylaluminum [Al(C₈H₁₇)₃] is prepared via reaction of aluminum with octyl chloride in the presence of a catalyst:

Selective Oxidation

The terminal methyl group of the octyl chain is oxidized to a ketone using tert-butyl hydroperoxide (TBHP):

Optimization Data

| Parameter | Value |

|---|---|

| Oxidant | TBHP (3 equiv) |

| Temperature | 60°C |

| Reaction Time | 8 hours |

| Yield | 35–50% |

Characterization and Validation

Spectroscopic Analysis

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 54.55 | 53.89 |

| H | 8.57 | 8.62 |

| Al | 12.24 | 11.97 |

Industrial and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.